ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate -

ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate

Catalog Number: EVT-5735462
CAS Number:
Molecular Formula: C18H21FN2O3S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nalidixic Acid

Relevance: Nalidixic acid shares the core quinolone-3-carboxylic acid structure with ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate. The key difference lies in the absence of the fluorine atom at the C-6 position and the 7-(4-thiomorpholinyl) substituent in nalidixic acid. This structural comparison highlights the evolution within this class of antibacterials, with later generations incorporating fluorine and diverse C-7 substituents to enhance potency and broaden the spectrum of activity. []

Pipemidic Acid

Relevance: Like nalidixic acid, pipemidic acid possesses the core quinolone-3-carboxylic acid structure found in ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate. [] The absence of the fluorine at the C-6 position and the 7-(4-thiomorpholinyl) group in pipemidic acid distinguishes it from the target compound. This comparison further emphasizes the structural modifications implemented in later-generation quinolones to enhance their therapeutic profile.

Enoxacin

Relevance: Enoxacin is structurally similar to ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate as both belong to the fluoroquinolone class and share the core 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid structure. The key difference lies in the C-7 substituent, with enoxacin having a piperazine ring instead of the thiomorpholine ring found in the target compound. [, , , ] This difference highlights how modifications at the C-7 position can significantly influence the pharmacological properties of fluoroquinolones.

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(pyrrolidin-1-yl)quinoline-3-carboxylic acid

Compound Description: This compound is a fluoroquinolone derivative synthesized and investigated for its antibacterial activity. Studies indicate that this compound exhibits a lower level of antibacterial activity compared to its counterpart containing a pyrrole ring at the C-7 position. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid

Compound Description: This compound is a novel fluoroquinolone derivative synthesized and found to possess potent broad-spectrum antibacterial activity. It demonstrated superior activity compared to earlier generation quinolones like nalidixic acid, pipemidic acid, and piromidic acid, and even displayed slightly better activity than enoxacin. []

Norfloxacin

Relevance: Norfloxacin is structurally similar to ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate, sharing the core 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylic acid structure. [, , ] The primary difference lies in the ethyl ester group at the carboxylic acid moiety in the target compound. This comparison underscores the common structural features within the fluoroquinolone class and their shared mechanism of action.

Pefloxacin

Relevance: Pefloxacin is structurally similar to ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate. Both share the core 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid structure. The key difference lies in the C-7 substituent, with pefloxacin having a 4-methylpiperazine ring while the target compound has a thiomorpholine ring. [, , , , ] These structural similarities highlight the importance of the C-7 substituent in influencing the pharmacological profile of fluoroquinolones.

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid

Compound Description: This compound serves as a central scaffold in the development of various quinolone-based antibacterial agents. Modifications to this core structure, particularly at the C-7 piperazine ring, are explored to enhance antibacterial activity and pharmacological properties. []

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(4-ethyl-1-piperazinyl)-4-oxo-3-quinoline Carboxylic Acid Hydrochloride

Compound Description: This compound is frequently employed as a ligand in complexation reactions with various metal ions, including praseodymium, neodymium, holmium, and erbium. These complexes are studied for their spectroscopic properties and potential applications in analytical chemistry. [, ]

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylic Acid

Compound Description: This compound, known as 1589 R.B., is a broad-spectrum antibacterial agent with promising activity in experimental infection models. Its methane sulfonic acid salt (1589 m R.B.) exhibits favorable toxicological and pharmacokinetic properties, suggesting its potential for treating systemic infections. []

Pivaloyloxymethyl 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylate

Compound Description: This compound represents a prodrug approach within the fluoroquinolone class. Prodrugs are inactive drug derivatives that, upon administration, undergo enzymatic or chemical conversion in the body to release the active drug molecule. []

1-Substituted 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylic acids

Compound Description: This series explores modifications to the N-1 position of the naphthyridine ring, including ethyl, 2-fluoroethyl, 2-hydroxyethyl, vinyl, and cyclopropyl groups. This investigation aims to optimize the antibacterial activity and pharmacological properties of these compounds. The 1-cyclopropyl derivative demonstrated potent activity against Staphylococcus aureus infections, surpassing the efficacy of enoxacin. []

7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound, along with its 1-vinyl analogue, demonstrated potent antibacterial activity against various bacterial strains, surpassing the efficacy of enoxacin. These findings suggest their potential as lead compounds for developing new antibacterial agents. []

Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound serves as a key intermediate in synthesizing tricyclic fluoroquinolones, a subclass known for its potent antibacterial activity. Its unique tricyclic structure provides a scaffold for exploring novel modifications to further optimize antibacterial efficacy. []

1-Substituted 1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids

Compound Description: This series explores the impact of various substituents at the N-1 position and modifications to the pyridinyl group at the C-7 position on antibacterial activity. Notably, compounds with a cyclopropyl group at N-1 and a 2,6-dimethyl-4-pyridinyl group at C-7 demonstrated potent activity against Staphylococcus aureus. [, ]

1-Ethyl-1,4-dihydro-4-oxo-7-(2-thiazolyl and 4-thiazolyl)-3-quinolinecarboxylic acids

Compound Description: This series focuses on introducing thiazole rings at the C-7 position of the quinolone nucleus, either directly attached or through a methylene linker. The introduction of basic amine substituents on the thiazole moiety led to improved antibacterial activity. []

Properties

Product Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylate

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C18H21FN2O3S/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-25-8-6-21/h9-11H,3-8H2,1-2H3

InChI Key

XADSQZGECRVVHC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCSCC3)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCSCC3)F)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.